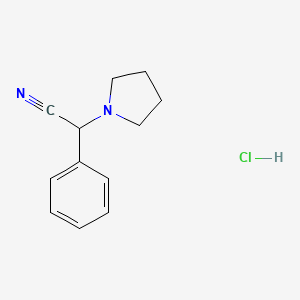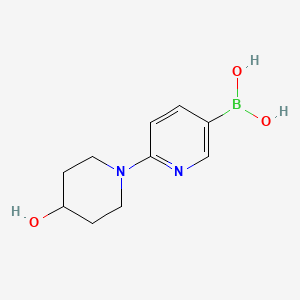
4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and has applications in the synthesis of many pharmaceuticals . The presence of an aminomethyl group suggests it might have bioactive properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions with primary alkyl bromides and a large excess of ammonia, presumably by an SN2 mechanism .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Aminomethyl piperidine, consists of a six-membered ring with one nitrogen atom . The molecular weight is approximately 114.19, and the molecular formula is C6H14N2 .Chemical Reactions Analysis
The compound might participate in various chemical reactions. For instance, amines can undergo reactions with alkyl halides, often resulting in substitution reactions .Physical and Chemical Properties Analysis
Similar compounds, such as 4-Aminomethyl piperidine, have a density of approximately 0.9±0.1 g/cm3, a boiling point of around 200.0±8.0 °C at 760 mmHg, and a melting point of about 25 °C .Scientific Research Applications
Chemical Synthesis and Catalysis
The compound and its derivatives play a significant role in chemical synthesis and catalysis. For instance, alkoxycarbonylpiperidines, related to the compound , serve as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process, conducted under certain conditions, leads to the exclusive formation of carboxamide, showcasing the compound's potential in chemical synthesis and molecular construction (Takács et al., 2014).
DNA Interactions and Cytotoxicity
The compound is involved in crucial DNA interactions, contributing to its medicinal significance. DNA-threading bis(9-aminoacridine-4-carboxamides), containing similar structures, demonstrate the ability to bisintercalate with DNA, influencing cytotoxicity towards human leukaemic cells and causing cell cycle arrest. This underlines the compound's relevance in studying DNA interactions and its potential in therapeutic applications (He et al., 2008).
Therapeutic Potential and Drug Development
The compound and its derivatives have shown promising results in therapeutic applications. Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities with the compound, exhibit potent cytotoxicity against various cancer cell lines. This implies the compound's potential role in drug development and cancer therapy (Deady et al., 2003).
Material Science and Nanotechnology
The compound finds its application in material science and nanotechnology. Methylpiperidine-functionalized graphene oxide, containing components structurally similar to the compound, is used for efficient curing acceleration and enhancing gas barrier properties of polymer nanocomposites. This indicates the compound's significance in improving material properties and its potential in the field of nanotechnology (Jin et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of acute myeloid leukemia (aml), targeting the lysine methyltransferase 2a (kmt2a) gene and the nucleophosmin 1 (npm1) gene .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes or proteins, thereby disrupting the normal functioning of the targeted cells .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways, leading to changes in cell behavior .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized by cytochrome p450 3a4 .
Result of Action
Similar compounds have been shown to have a significant impact on cell behavior, often leading to cell death or a reduction in cell proliferation .
Action Environment
Similar compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-(aminomethyl)-N-methylpiperidine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), influencing their activity and stability . These interactions are crucial for its role in modulating cellular processes and biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and significant cytotoxicity in oral cancer cells by targeting SIRT1 and tNOX . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to SIRT1 and tNOX, inhibiting their activity and leading to decreased NAD+ levels, which in turn affects SIRT1 deacetylase activity . This inhibition results in apoptosis and cytotoxicity in cancer cells, demonstrating its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing it to specific organelles, such as the nucleus or mitochondria, where it can exert its effects .
Properties
IUPAC Name |
4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZXITHSISDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




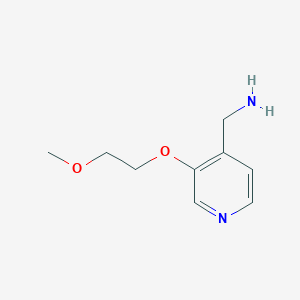
![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)
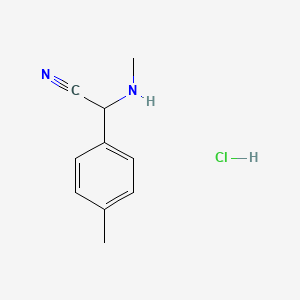
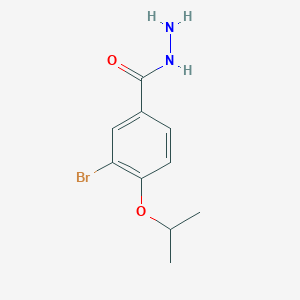


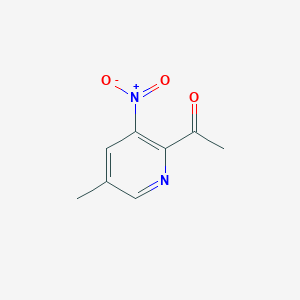
![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
